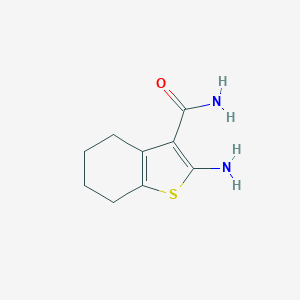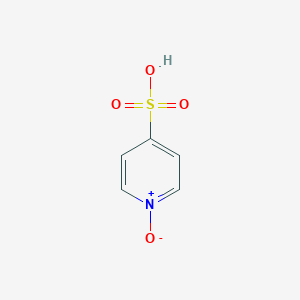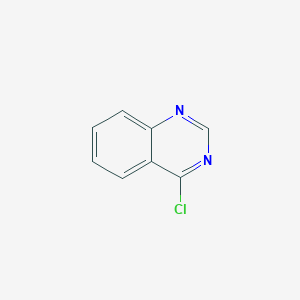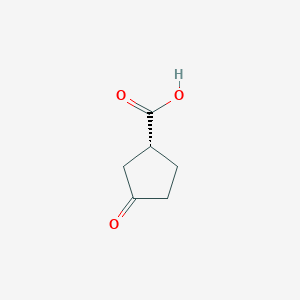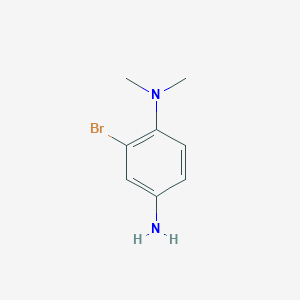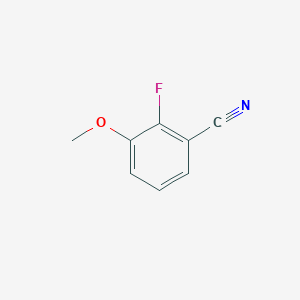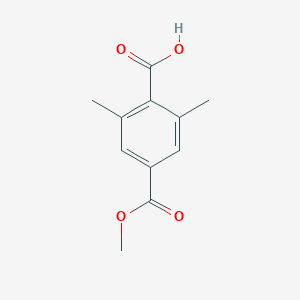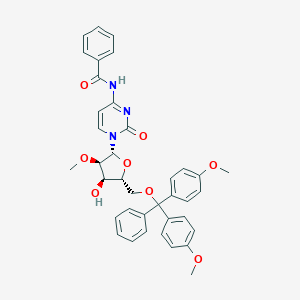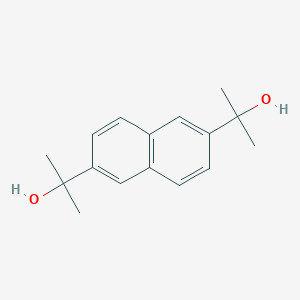![molecular formula C23H22N2O3S3 B184083 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide CAS No. 6119-93-3](/img/structure/B184083.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to investigate various biological processes. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
BAY 11-7082 exerts its effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the inhibitor of κB (IκB) proteins. This leads to the activation of NF-κB and subsequent transcription of genes involved in inflammation and immune response. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemische Und Physiologische Effekte
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting angiogenesis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for IKK, which allows for the selective inhibition of NF-κB signaling. Additionally, BAY 11-7082 has been extensively characterized, and its effects have been well-documented in the scientific literature. However, one limitation of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving BAY 11-7082. One area of interest is its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, where it may have neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BAY 11-7082 and its potential side effects in different cell types and animal models.
Synthesemethoden
BAY 11-7082 can be synthesized using a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenol in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been used in a wide range of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of various transcription factors such as NF-κB, which play a critical role in regulating the expression of genes involved in inflammation and immune response. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
6119-93-3 |
|---|---|
Produktname |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
Molekularformel |
C23H22N2O3S3 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-23(2,3)15-8-11-17(12-9-15)31(27,28)25-16-10-13-19(26)21(14-16)30-22-24-18-6-4-5-7-20(18)29-22/h4-14,25-26H,1-3H3 |
InChI-Schlüssel |
FUEVNEJLMRBKMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



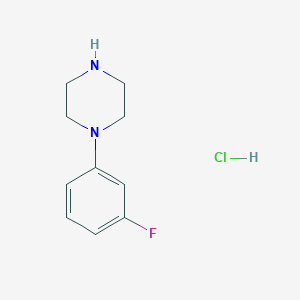
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
